5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
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Overview
Description
5-Methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-methoxyphenyl with a halogenated benzofuran derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for constructing the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high yields and purity required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied properties.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of methoxy and methyl groups. Similar compounds include other benzofurans and related heterocyclic compounds, which may differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its potential for specific interactions and applications that are not observed in its analogs.
List of Similar Compounds
4-Methoxyphenol
Apigenin
Mequinol
4-Hydroxyanisole
4-Methylphenol
This comprehensive overview highlights the significance of 5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-4-8-17(9-5-15)25-24(26)22-20-14-19(28-3)12-13-21(20)29-23(22)16-6-10-18(27-2)11-7-16/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLVPWWZGTCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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